molecular formula C16H14Cl2N2O4 B12605061 Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate CAS No. 916320-83-7

Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate

Cat. No.: B12605061
CAS No.: 916320-83-7
M. Wt: 369.2 g/mol
InChI Key: ANBKPPUASHHMKM-UHFFFAOYSA-N
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Description

Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate is an organic compound that features two 4-chlorophenyl groups attached to a hydrazine core, which is further substituted with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate typically involves the reaction of 4-chlorobenzyl chloride with hydrazine in the presence of a base, followed by esterification with a suitable carboxylic acid derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while substitution reactions can produce a variety of functionalized hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable compound for drug development .

Industry

In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .

Mechanism of Action

The mechanism of action of Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine core can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and lead to therapeutic effects in the case of drug candidates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate include other hydrazine derivatives with different substituents, such as:

  • Bis[(4-fluorophenyl)methyl] hydrazine-1,2-dicarboxylate
  • Bis[(4-bromophenyl)methyl] hydrazine-1,2-dicarboxylate
  • Bis[(4-methylphenyl)methyl] hydrazine-1,2-dicarboxylate

Uniqueness

What sets this compound apart is its specific substitution pattern with 4-chlorophenyl groups, which can impart unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

916320-83-7

Molecular Formula

C16H14Cl2N2O4

Molecular Weight

369.2 g/mol

IUPAC Name

(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylamino]carbamate

InChI

InChI=1S/C16H14Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI Key

ANBKPPUASHHMKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NNC(=O)OCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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